N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide
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Overview
Description
N-(2-{2-oxa-6-azaspiro[33]heptan-6-yl}ethyl)but-2-ynamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide typically involves multiple steps. One common approach is to start with the preparation of 2-oxa-6-azaspiro[3.3]heptane, which can be achieved through a series of reactions involving azetidine and oxetane derivatives .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the but-2-ynamide moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A precursor in the synthesis of N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)but-2-ynamide.
tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate: Another spirocyclic compound with similar structural features.
(3-(4-((2-Oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone: A compound with a similar spirocyclic core used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a spirocyclic structure with a but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-10(14)12-4-5-13-6-11(7-13)8-15-9-11/h4-9H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDNULDDMKDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CC2(C1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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